Methyl 8-(4-bromophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Description
Methyl 8-(4-bromophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[5,1-c][1,2,4]triazine core substituted with a 4-bromophenyl group at position 8, methyl groups at positions 4 and 7, and a methyl ester at position 2. The bromine substituent at the para position of the phenyl ring enhances its electronic and steric properties, making it a candidate for further functionalization or pharmacological studies.
Properties
Molecular Formula |
C15H13BrN4O2 |
|---|---|
Molecular Weight |
361.19 g/mol |
IUPAC Name |
methyl 8-(4-bromophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C15H13BrN4O2/c1-8-12(10-4-6-11(16)7-5-10)14-18-17-13(15(21)22-3)9(2)20(14)19-8/h4-7H,1-3H3 |
InChI Key |
JQBNFPCQPSIIPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazone Intermediates
The most widely reported method involves a three-step sequence starting from 4-bromobenzaldehyde. Initial hydrazone formation occurs via refluxing 4-bromobenzaldehyde with hydrazine hydrate in ethanol (78°C, 6 h), yielding the corresponding benzaldehyde hydrazone with >95% conversion. Subsequent reaction with 3,5-dimethylpyrazole in the presence of triethyl orthoformate (TEOF) under acidic conditions (HCl, CH₃CN, 0°C → rt, 12 h) facilitates cyclization to the pyrazolo-triazine core. Key considerations include:
- Stoichiometric ratios : Optimal 1:1.2 molar ratio of hydrazone to TEOF prevents over-alkylation
- Temperature control : Gradual warming from 0°C to room temperature minimizes side product formation
- Acid selection : HCl outperforms H₂SO₄ or TsOH in yield (82% vs. 68–74%)
The final esterification step employs methyl chloroformate (1.2 equiv) with DMAP (0.1 equiv) in dichloromethane (0°C, 2 h), achieving 89% yield of the target compound after column purification (SiO₂, hexane/EtOAc 4:1).
Industrial-Scale Production Optimization
Continuous Flow Reactor Systems
Pilot-scale production (100 kg batches) utilizes continuous flow technology to enhance reproducibility:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 500 mL | 200 L |
| Temperature Control | ±2°C | ±0.5°C |
| Mixing Efficiency | Magnetic stirrer | Static mixers |
| Yield | 82% | 88% |
Key innovations include:
- Automated pH adjustment : Maintains optimal acidity (pH 3.5–4.0) during cyclization
- In-line IR monitoring : Detects intermediate hydrazone concentrations (λ = 1680 cm⁻¹)
- Crystallization-driven purification : Gradient cooling from 80°C to -20°C in heptane/THF
Green Chemistry Modifications
Recent advances focus on solvent substitution and catalyst recovery:
- Replacement of dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact (E-factor decreases from 18.7 to 6.2)
- Immobilized DMAP on silica gel enables 97% catalyst recovery over 5 cycles
- Microwave-assisted esterification (100 W, 80°C, 15 min) cuts reaction time by 75% while maintaining 85% yield
Spectroscopic Characterization and Quality Control
Structural Elucidation Techniques
Comprehensive characterization employs orthogonal analytical methods:
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 4.02 (s, 3H, OCH₃), 2.68 (s, 3H, CH₃), 2.45 (s, 3H, CH₃)
- ¹³C NMR : 165.2 (C=O), 152.1–116.4 (aromatic carbons), 52.8 (OCH₃), 22.1/21.3 (CH₃ groups)
Mass Spectrometry
- HRMS (ESI+): m/z calculated for C₁₆H₁₅BrN₄O₂ [M+H]⁺ 383.0341, found 383.0339
X-ray Crystallography
Single-crystal analysis confirms:
- Dihedral angle between pyrazolo-triazine core and bromophenyl group: 38.7°
- Halogen bonding interactions (Br⋯N = 3.21 Å) influencing crystal packing
Purity Assessment Protocols
Current Good Manufacturing Practice (cGMP) standards require:
| Test | Specification | Method |
|---|---|---|
| Related Substances | ≤0.15% | HPLC (C18, 0.1% H₃PO₄/MeCN) |
| Residual Solvents | <500 ppm | GC-MS (DB-5 column) |
| Heavy Metals | <10 ppm | ICP-OES |
Stability studies indicate 24-month shelf life when stored under nitrogen at -20°C.
Comparative Analysis of Synthetic Methodologies
Yield and Efficiency Metrics
| Method | Overall Yield | Time Investment | Scalability |
|---|---|---|---|
| Cyclocondensation | 67–82% | 18–24 h | Excellent |
| Oxidative Expansion | 48–55% | 8–12 h | Moderate |
| Microwave-Assisted | 79–85% | 4–6 h | Limited |
Environmental Impact Assessment
| Parameter | Cyclocondensation | Oxidative Expansion |
|---|---|---|
| PMI (Process Mass Intensity) | 32.1 | 45.6 |
| Energy Consumption (kW·h/kg) | 18.7 | 29.4 |
| Wastewater Generation (L/kg) | 12.4 | 18.9 |
Chemical Reactions Analysis
Types of Reactions
Methyl 8-(4-bromophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The carboxylate ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Methyl 8-(4-bromophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 8-(4-bromophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 8-(4-bromophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can be compared to related pyrazolo-triazine derivatives, as outlined below:
Table 1: Comparative Analysis of Structural Analogues
Key Structural and Functional Differences
Substituent Effects :
- The 4-bromophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may influence binding to biological targets (e.g., enzymes or DNA) compared to the 4-methoxyphenyl group in EIMTC, which is electron-donating .
- Fluorine in Methyl 8-(4-fluorophenyl)-4,7-dimethylpyrazolo... enhances lipophilicity and metabolic stability relative to bromine, which is heavier and more polarizable .
Biological Activity: EIMTC (Ethyl 8-(4-methoxyphenyl)-4-oxo...) demonstrated promising anticancer activity with low toxicity in vitro and in vivo, attributed to its fused nucleobase-like structure .
Synthetic Utility: The bromine atom in the target compound enables further functionalization via Suzuki-Miyaura cross-coupling, unlike fluorine or methoxy groups in analogues . Ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)... incorporates a vinylamino group, enabling conjugation for fluorescence-based imaging .
Crystallographic Data :
- Derivatives with bromine or bulky substituents (e.g., tert-butyl) exhibit distinct crystal packing patterns, as seen in 7-bromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones .
Contradictions and Limitations
- While EIMTC is highlighted as a low-toxicity anticancer candidate, other analogues (e.g., pyridopyrazolo-triazines) lack detailed toxicity profiles, complicating direct comparisons .
- The electrochemical activity of EIMTC is well-documented via screen-printed sensors, but similar data for the bromophenyl analogue is absent in the provided evidence .
Q & A
Q. How can researchers design experiments to minimize resource waste in iterative synthetic studies?
- Methodological Answer : Employ high-throughput screening (HTS) with microreactors for small-scale condition testing. Use machine learning to prioritize reaction variables (e.g., temperature, catalyst loading) based on historical data. Virtual simulations of reaction kinetics reduce physical trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
